molecular formula C8H7BrClNO2 B14765779 3-Bromo-5-chloro-N-methoxybenzamide

3-Bromo-5-chloro-N-methoxybenzamide

Cat. No.: B14765779
M. Wt: 264.50 g/mol
InChI Key: WLIGCRATFJBPTN-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-N-methoxybenzamide is an organic compound with the molecular formula C8H7BrClNO2 It is a derivative of benzamide, characterized by the presence of bromine, chlorine, and a methoxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-N-methoxybenzamide typically involves the bromination and chlorination of a benzamide precursor. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent, such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-N-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-chloro-N-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structure allows for the exploration of binding affinities with various biological targets.

    Medicine: Research into potential pharmaceutical applications includes its use as a lead compound in drug discovery. Its derivatives may exhibit biological activity against certain diseases.

    Industry: It is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-N-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity through halogen bonding interactions. Additionally, the methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-chloro-N-methylbenzamide: Similar structure but lacks the methoxy group.

    3-Bromo-5-chloro-N-methoxy-N-methylbenzamide: Similar structure with an additional methyl group on the nitrogen atom.

    3-Bromo-5-chloro-N-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of the amide group.

Uniqueness

3-Bromo-5-chloro-N-methoxybenzamide is unique due to the combination of bromine, chlorine, and methoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

3-bromo-5-chloro-N-methoxybenzamide

InChI

InChI=1S/C8H7BrClNO2/c1-13-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12)

InChI Key

WLIGCRATFJBPTN-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=CC(=CC(=C1)Br)Cl

Origin of Product

United States

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